3-Methylidene-1-phenylundecan-1-one
Description
3-Methylidene-1-phenylundecan-1-one is a phenyl-substituted aliphatic ketone featuring a methylidene group (CH₂=C) at the third carbon of an 11-carbon chain. This structural motif combines aromaticity (from the phenyl group) with unsaturated aliphatic reactivity (from the methylidene moiety), making it a compound of interest in organic synthesis and materials science. Its synthesis likely involves condensation reactions between aldehydes and alkanes, as seen in analogous systems .
Properties
CAS No. |
88068-37-5 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-methylidene-1-phenylundecan-1-one |
InChI |
InChI=1S/C18H26O/c1-3-4-5-6-7-9-12-16(2)15-18(19)17-13-10-8-11-14-17/h8,10-11,13-14H,2-7,9,12,15H2,1H3 |
InChI Key |
VUXJLPRKUGAQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-1-phenylundecan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For instance, benzaldehyde and acetophenone can be used as starting materials . The reaction is carried out in an alkaline ethanolic solution at room temperature, followed by purification steps such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-1-phenylundecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
3-Methylidene-1-phenylundecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
1-Phenylundecan-1-one : Lacks the methylidene group, reducing conjugation and reactivity.
3-Methylidene-1-phenyldecan-1-one : Shorter aliphatic chain (10 carbons), affecting solubility and melting point.
Table 1: Comparative Properties of Selected Compounds
Spectroscopic and Analytical Data
- IR Spectroscopy : Methylidene-containing compounds typically exhibit C=C stretching vibrations near 1618 cm⁻¹, as seen in related systems . Saturated analogues lack these peaks.
- Elemental Analysis: Compound 6 (C₁₆H₁₉NO) shows C, H, N percentages (79.63%, 7.94%, 5.80%) , which differ significantly from the target compound due to the absence of nitrogen and longer aliphatic chains.
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